![molecular formula C18H14N2O4 B7540550 prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate](/img/structure/B7540550.png)
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate, also known as PDPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDPC belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
科学研究应用
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer activity of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate against various cancer cell lines, including breast, lung, and colon cancer cells. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been reported to exhibit anti-inflammatory and antiviral properties, which further increases its potential therapeutic applications.
作用机制
The mechanism of action of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and contribute to tumor growth and metastasis. Inhibition of MMP activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may therefore contribute to its anticancer activity. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of MMPs and COX-2, and exhibit antiviral activity. In vivo studies have also shown that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can inhibit tumor growth in animal models of cancer. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its bioavailability and pharmacokinetics have not been extensively studied, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help in understanding the biological processes that are affected by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate and may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and bioavailability of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate in vivo. This will help in determining the optimal dosage and administration route for prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a therapeutic agent. Moreover, future studies can also explore the potential of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a lead compound for the development of novel quinazoline derivatives with improved biological activity and pharmacokinetic properties.
合成方法
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can be synthesized using a simple and efficient method involving the reaction of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction yields prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a white solid in high yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-10-24-17(22)12-8-9-14-15(11-12)19-18(23)20(16(14)21)13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGSLFIJZLIPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。